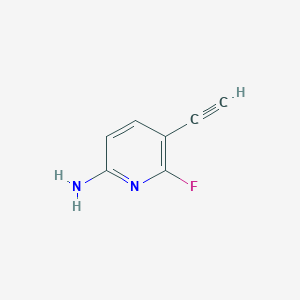![molecular formula C15H19NO4 B6249678 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1246508-31-5](/img/new.no-structure.jpg)
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reagents followed by oxidation.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene core, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation Products: Oxidized indene derivatives.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols or aldehydes.
Substitution Products: Various substituted amines and derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel compounds with potential biological activities.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets, such as enzymes and receptors.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the active amine, which can then form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the Boc-protected amino group.
tert-Butyl 2,3-dihydro-1H-indene-5-carboxylate: Ester derivative of the carboxylic acid.
Uniqueness:
- The presence of both a Boc-protected amino group and a carboxylic acid group makes 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid a versatile intermediate in organic synthesis.
- Its structural features allow for diverse chemical modifications, making it valuable in the development of new compounds with potential biological activities.
Properties
CAS No. |
1246508-31-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



